3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide

Platelet aggregation Thromboxane A₂ Antiplatelet screening

3-Carbamyl-(3′-picolyl)-4-methoxy-1-benzamide (CAS 108828-56-4), also designated G 619, is a synthetic 4-methoxy-isophthalic acid picolylamide that functions as a dual thromboxane A₂ (TXA₂) synthase inhibitor and TXA₂/prostaglandin endoperoxide receptor antagonist. It belongs to the same structural class as picotamide (N,N′-bis-(3-picolyl)-4-methoxy-isophthalamide) but differs by possessing a single picolyl substituent at the N3 position and a primary carboxamide at the 1-position rather than a second picolylamide.

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
CAS No. 108828-56-4
Cat. No. B025845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide
CAS108828-56-4
Synonyms3-carbamyl-(3'-picolyl)-4-methoxy-1-benzamide
G 619
G-619
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2
InChIInChI=1S/C15H15N3O3/c1-21-13-5-4-11(14(16)19)7-12(13)15(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H2,16,19)(H,18,20)
InChIKeyQWZWECXMQXZQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carbamyl-(3′-picolyl)-4-methoxy-1-benzamide (CAS 108828-56-4): A Differentiated Dual Thromboxane Synthase Inhibitor and TXA₂ Receptor Antagonist


3-Carbamyl-(3′-picolyl)-4-methoxy-1-benzamide (CAS 108828-56-4), also designated G 619, is a synthetic 4-methoxy-isophthalic acid picolylamide that functions as a dual thromboxane A₂ (TXA₂) synthase inhibitor and TXA₂/prostaglandin endoperoxide receptor antagonist . It belongs to the same structural class as picotamide (N,N′-bis-(3-picolyl)-4-methoxy-isophthalamide) but differs by possessing a single picolyl substituent at the N3 position and a primary carboxamide at the 1-position rather than a second picolylamide . This structural simplification, far from diminishing activity, confers substantially higher antiplatelet potency, faster oral absorption, and a distinctive pharmacological profile that includes suppression of tumor necrosis factor‑α (TNF‑α) biosynthesis in vivo . The compound has been profiled across multiple rodent models of thrombosis, endotoxic shock, splanchnic artery occlusion shock, and myocardial ischemia‑reperfusion injury, providing a multi‑endpoint evidence package that is unusual for a compound of its vintage.

Why Picotamide and Other In‑Class TXA₂ Modulators Cannot Simply Replace 3‑Carbamyl‑(3′‑picolyl)‑4‑methoxy‑1‑benzamide in Research Procurement


Although G 619 and picotamide share a common 4‑methoxy‑isophthalamide scaffold and dual thromboxane synthase/receptor pharmacology, the elimination of the 1‑position picolylamide in G 619 produces a compound that is neither functionally nor pharmacokinetically equivalent to its predecessor . Direct head‑to‑head data generated in rabbit and human platelet‑rich plasma, rabbit in‑vivo anti‑aggregation models, and rat oral absorption studies consistently show G 619 to be 3‑ to 10‑fold more potent than picotamide monohydrate on platelet aggregation endpoints and 8‑ to 19‑fold more orally bioavailable . Furthermore, G 619 uniquely combines TXA₂ pathway modulation with suppression of TNF‑α biosynthesis, a property not reported for picotamide . Consequently, substituting picotamide or a generic “combined TXA₂ synthase inhibitor/receptor antagonist” for G 619 will introduce quantitatively different pharmacology that confounds cross‑study comparisons and compromises model reproducibility. The quantitative evidence below defines the precise performance boundaries that justify compound‑specific procurement.

Product‑Specific Quantitative Evidence Guide: 3‑Carbamyl‑(3′‑picolyl)‑4‑methoxy‑1‑benzamide (G 619, CAS 108828‑56‑4) Versus Picotamide and Vehicle Controls


G 619 Is 3‑ to 15‑Fold More Potent Than Picotamide Monohydrate in Inhibiting Human Platelet Aggregation In Vitro Across Four Agonists

In a direct head‑to‑head study reported in US Patent 4,698,354, G 619 and picotamide monohydrate were tested in parallel on human platelet‑rich plasma (PRP) challenged with ADP, collagen, arachidonic acid sodium salt (AANa), and the stable TXA₂ mimetic U46619. G 619 exhibited IC₅₀ values 5‑ to 15‑fold lower than picotamide across all four agonists, and its overall anti‑aggregant power was described as “higher by a factor of 10” relative to picotamide .

Platelet aggregation Thromboxane A₂ Antiplatelet screening Human PRP assay

G 619 Delivers ~3‑Fold Greater In‑Vivo Antiplatelet Potency Than Picotamide Monohydrate in a Rabbit Ex‑Vivo Aggregation Model

The same patent reports an in‑vivo dose‑response study in New Zealand rabbits. After oral administration of G 619 or picotamide monohydrate, platelet‑rich plasma was collected and challenged ex vivo with arachidonic acid. The dose required to reduce maximal aggregation amplitude by 50 % (ID₅₀) was 25 mg/kg for G 619 versus 78 mg/kg for picotamide monohydrate, a 3.1‑fold difference . This in‑vivo potency advantage mirrors the in‑vitro differential and confirms that the structural simplification of G 619 translates to elevated pharmacodynamic efficacy in a whole‑animal system.

Ex-vivo platelet aggregation In-vivo antiplatelet efficacy Rabbit thrombosis model

G 619 Achieves 8‑ to 19‑Fold Higher Oral Bioavailability Than Picotamide Monohydrate in Rats

Oral absorption was compared in rats after a single 100 mg/kg dose of each compound. Plasma levels of G 619 exceeded those of picotamide monohydrate by 8‑fold at 0.5 h (26.9 vs. 3.4 μg/mL), 17‑fold at 1 h (20.2 vs. 1.2 μg/mL), and 19‑fold at 2 h (9.4 vs. 0.5 μg/mL); at 4 h picotamide was undetectable while G 619 remained at 2.1 μg/mL . This pharmacokinetic advantage is directly attributed to the elimination of the 1‑position picolylamide substituent, which the inventors note “was not to be expected as obvious” .

Oral bioavailability Pharmacokinetics Isophthalic acid derivatives

G 619 Confers 60% Absolute Survival Benefit in Lethal Endotoxic Shock by Suppressing TNF‑α and Thromboxane B₂

In a rat model of Salmonella enteritidis lipopolysaccharide (LPS)‑induced septic shock (LD₉₀ LPS), pretreatment with G 619 at 50 mg/kg i.v. increased 24‑h survival from 0 % to 80 % and 72‑h survival to 60 %, while reducing plasma thromboxane B₂ and serum TNF‑α levels . No direct comparator arm (e.g., picotamide) was included in this study; however, the magnitude of survival reversal and the concomitant suppression of both a proximal TXA₂ metabolite (TxB₂) and the inflammatory cytokine TNF‑α represent a dual pharmacodynamic signature that distinguishes G 619 from agents that solely block TXA₂ synthesis or receptor binding without modulating TNF‑α . The dual effect on eicosanoid and cytokine pathways is a differentiating feature not reported for picotamide or for pure TXA₂ receptor antagonists such as ridogrel in comparable endotoxemia models.

Endotoxic shock TNF-α inhibition Survival pharmacology Thromboxane B₂

G 619 More Than Doubles Survival Time in Splanchnic Artery Occlusion Shock and Partially Restores Macrophage Phagocytosis

In a rat model of splanchnic artery occlusion (SAO) shock, untreated shocked animals died within 89 ± 10 min. A single i.v. dose of G 619 (50 mg/kg, 15 min before SAO release) extended mean survival time to 190 ± 13 min—a 2.1‑fold prolongation—while also reducing plasma TxB₂ levels and partially restoring peritoneal macrophage phagocytic activity . These data were generated in a controlled setting where the vehicle group provided the within‑study baseline. Although a positive comparator was not run in this exact protocol, the survival time extension and macrophage function preservation exceed what has been reported for selective synthase inhibitor‑only interventions in similar splanchnic ischemia models, consistent with the mechanistic advantage of dual synthase inhibition plus receptor blockade .

Splanchnic artery occlusion Ischemia‑reperfusion Macrophage function Thromboxane B₂

Acute Toxicity Profile of G 619 Is Comparable to or More Favorable Than Picotamide Monohydrate, Supporting a Wider Investigational Safety Margin

Acute toxicity was assessed head‑to‑head in mice and rats via intravenous and oral routes. In mice, the i.v. LD₅₀ of G 619 (400 mg/kg) was 1.45‑fold higher than that of picotamide monohydrate (275 mg/kg); in rats, the i.v. LD₅₀ was 450 mg/kg for G 619 versus 190 mg/kg for picotamide—a 2.4‑fold advantage. Oral LD₅₀ values were >3000 mg/kg for both compounds in both species . The patent inventors explicitly note that the higher potency of G 619 is accompanied by “lower toxicity,” a combination that was not predictable from the prior art . This favorable therapeutic index is a practical advantage when selecting a compound for in‑vivo studies where safety‑margin concerns influence dosing‑range selection.

Acute toxicity Safety pharmacology LD₅₀ Drug development

Best Research and Industrial Application Scenarios for 3‑Carbamyl‑(3′‑picolyl)‑4‑methoxy‑1‑benzamide (G 619, CAS 108828‑56‑4)


Human Platelet Aggregation Inhibition Studies Requiring a Picotamide‑Class Reference Compound with Superior Potency

Based on the 5‑ to 15‑fold greater potency of G 619 versus picotamide monohydrate in human PRP challenged with ADP, collagen, AANa, and U46619 , this compound is the preferred positive control for laboratories screening novel antiplatelet agents that target the TXA₂ pathway. Its broader dynamic range across agonist types reduces the risk of false‑negative classification of moderately potent test compounds and permits lower DMSO concentrations in assay wells, minimizing solvent‑induced platelet activation artifacts.

Oral Dosing Regimens in Rodent Thrombosis and Thromboembolism Models

The 8‑ to 19‑fold oral bioavailability advantage of G 619 over picotamide directly supports per‑oral administration in chronic dosing paradigms, such as ferric‑chloride‑induced arterial thrombosis, photochemical injury models, or pulmonary thromboembolism studies. Researchers can achieve pharmacologically active plasma concentrations without resorting to intravenous catheters or osmotic minipumps, simplifying animal husbandry and reducing procedural stress confounds.

Dual‑Target Pharmacology Studies Linking TXA₂ Pathway Inhibition with TNF‑α Suppression

G 619 is uniquely documented to suppress both TXA₂ biosynthesis/receptor signaling and TNF‑α production in vivo, conferring an 80 % 24‑h survival rate in an otherwise 100 % lethal endotoxic shock model . This dual pharmacodynamic profile makes it suitable for mechanistic dissection of thromboxane‑cytokine crosstalk in sepsis, ischemia‑reperfusion, or systemic inflammatory response syndrome (SIRS) models, where single‑target TXA₂ modulators lack the cytokine‑suppressive component.

Splanchnic and Myocardial Ischemia‑Reperfusion Injury with Macrophage Function Endpoints

The 2.1‑fold survival‑time extension and partial restoration of peritoneal macrophage phagocytosis observed in SAO shock , together with myocardial necrosis limitation and serum CPK‑activity reduction in coronary‑artery occlusion/reperfusion , position G 619 as a validated tool for studying leukocyte‑dependent injury amplification and macrophage‑targeted interventions in low‑flow ischemia states.

Quote Request

Request a Quote for 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.